2-Ethoxy-4-morpholin-4-yl-benzaldehyde
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Overview
Description
2-Ethoxy-4-morpholin-4-yl-benzaldehyde is an organic compound with the molecular formula C₁₃H₁₇NO₃. It is characterized by the presence of an ethoxy group, a morpholine ring, and a benzaldehyde moiety. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-morpholin-4-yl-benzaldehyde and ethyl iodide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The ethyl iodide is added dropwise to a solution of 4-morpholin-4-yl-benzaldehyde and potassium carbonate in DMF. The mixture is stirred at room temperature for several hours.
Purification: The product is then purified by column chromatography to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-morpholin-4-yl-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Ethoxy-4-morpholin-4-yl-benzoic acid.
Reduction: 2-Ethoxy-4-morpholin-4-yl-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-morpholin-4-yl-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. The morpholine ring can enhance its binding affinity to biological targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-morpholin-4-yl-benzaldehyde
- 2-Ethoxy-4-piperidin-4-yl-benzaldehyde
- 2-Ethoxy-4-morpholin-4-yl-acetophenone
Uniqueness
2-Ethoxy-4-morpholin-4-yl-benzaldehyde is unique due to the combination of its ethoxy group, morpholine ring, and benzaldehyde moiety. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-ethoxy-4-morpholin-4-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13-9-12(4-3-11(13)10-15)14-5-7-16-8-6-14/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQOWOPCNUBPKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCOCC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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